

Synthesis of Lopinavir N2,N5-divalinate reference standard

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Compound of Interest

Compound Name: *Lopinavir N2,N5-Divalinate*
Impurity
Cat. No.: *B1154473*

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Application Note: Synthesis of Lopinavir N2,N5-Bis(L-Valyl) Reference Standard

Part 1: Introduction & Strategic Context

In the asymmetric synthesis of the HIV protease inhibitor Lopinavir, the control of regiochemistry on the pseudo-C2-symmetric core diamine is a Critical Process Parameter (CPP).[1] The core intermediate, (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol, possesses two amine sites (N2 and N5) with similar nucleophilicity.[1]

The standard manufacturing process requires desymmetrization: one amine couples with a valine-derived cyclic urea, while the other couples with a (2,6-dimethylphenoxy)acetyl moiety. [1] A major failure mode in this sequence is the symmetric double acylation, leading to bis-substituted impurities.

This Application Note details the synthesis of the N2,N5-divalinate reference standard (specifically, the N,N'-bis(L-valyl) derivative of the core diamine).[1] This compound serves as a critical System Suitability Standard for HPLC monitoring, allowing process chemists to quantify the "double-valine" impurity formed during the initial coupling steps.

Part 2: Synthesis Protocol

Retrosynthetic Logic

The synthesis utilizes a "brute-force" symmetric coupling strategy to ensure complete conversion of the core diamine to the bis-valyl species, avoiding the formation of the mono-substituted product desired in the actual drug synthesis.[1]

- Target Molecule: (2S,3S,5S)-2,5-bis((S)-2-amino-3-methylbutanamido)-1,6-diphenylhexan-3-ol.[1]
- Starting Material: (2S,3S,5S)-2,5-diamino-1,6-diphenylhexan-3-ol (Lopinavir Core).[1]
- Reagent: N-Cbz-L-Valine (Z-Val-OH) or N-Boc-L-Valine.[1] Note: We will use Cbz protection for robust UV detection during intermediate purification, followed by hydrogenolysis if the free amine is required.

Reagents & Stoichiometry

Component	Role	Equiv.	Mol. Wt.	Amount (Example)
Lopinavir Core Diamine	Substrate	1.0	284.40	10.0 g
N-Cbz-L-Valine	Reagent	2.5	251.28	22.1 g
EDC[1]·HCl	Coupling Agent	3.0	191.70	20.2 g
HOBt (anhydrous)	Additive	3.0	135.12	14.2 g
DIPEA	Base	6.0	129.24	27.2 g (36.7 mL)
DMF	Solvent	N/A	N/A	100 mL

Step-by-Step Methodology

Step 1: Activation of Valine (Pre-activation)[1]

- Charge a 500 mL 3-neck Round Bottom Flask (RBF) with N-Cbz-L-Valine (22.1 g) and DMF (80 mL).
- Cool the solution to 0–5 °C using an ice/water bath.
- Add HOBt (14.2 g) and EDC·HCl (20.2 g) in single portions.
- Stir for 30 minutes at 0–5 °C to form the active ester. Expert Insight: Pre-activation minimizes racemization of the sensitive Valine stereocenter.

Step 2: Coupling Reaction

- In a separate vessel, dissolve the Lopinavir Core Diamine (10.0 g) in DMF (20 mL) and DIPEA (36.7 mL).
- Add the amine solution dropwise to the activated valine mixture over 20 minutes, maintaining internal temperature < 10 °C.
- Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C).
- Stir for 12–16 hours.
- IPC (In-Process Control): Check by HPLC. The limit for mono-acylated intermediate should be < 0.5%.^[1] If high, add 0.2 eq of activated valine and stir for 2 hours.

Step 3: Workup & Isolation^[1]

- Quench the reaction by pouring into cold 5% NaHCO₃ solution (500 mL) under rapid stirring. The product typically precipitates as a white/off-white solid.^[1]
- Filter the solids and wash with water (3 x 100 mL) to remove residual DMF and urea byproducts.
- Dissolve the wet cake in Ethyl Acetate (300 mL).
- Wash the organic layer with 1M HCl (2 x 100 mL) to remove unreacted amine/DIPEA, followed by Brine (100 mL).^[1]

- Dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.

Step 4: Deprotection (Hydrogenolysis) - Optional if Free Amine Required[1]

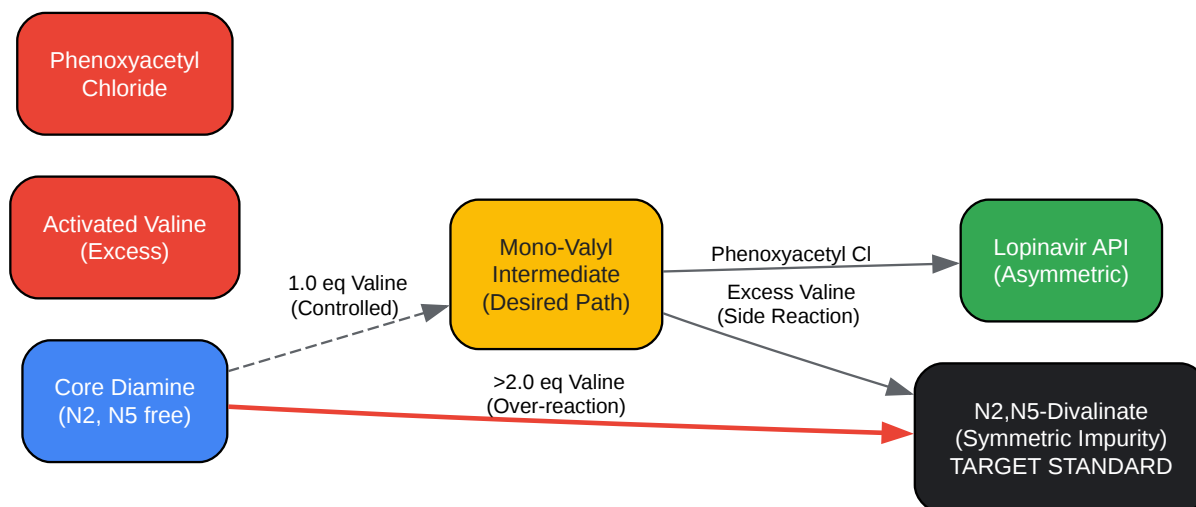
- Dissolve the Cbz-protected intermediate (approx. 25 g) in Methanol (250 mL).
- Add 10% Pd/C (2.5 g, 50% wet).
- Hydrogenate at 40 psi H_2 pressure for 4–6 hours at 25 °C.
- Filter catalyst through Celite.
- Concentrate filtrate to obtain the crude N2,N5-divalinate.

Step 5: Final Purification (Flash Chromatography)

- Stationary Phase: Silica Gel (230-400 mesh).[1]
- Mobile Phase: DCM:MeOH: NH_4OH (90:10:1).[1]
- Yield Target: 75–85% overall.
- Characterization: ^1H NMR (DMSO-d_6) should show disappearance of aromatic Cbz protons (if deprotected) and integration of 12 methyl protons (from two Valine isopropyl groups).[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competitive pathways in Lopinavir synthesis and the specific isolation of the N2,N5-Divalinate standard.



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Caption: Synthesis pathway showing the deliberate generation of the Symmetric N2,N5-Divalinate impurity (Black Node) versus the desired asymmetric Lopinavir pathway.

Part 4: Analytical Validation (Self-Validating System)

To ensure this protocol produces a valid reference standard, the following orthogonal checks must be performed:

- Mass Spectrometry (LC-MS):
 - Expected $[M+H]^+$: Calculate based on Cbz-protected or free amine.
 - Free Base Formula: $C_{28}H_{42}N_4O_3$ (approx MW 482.6 g/mol).[1]
 - Diagnostic: Look for the "half-mass" fragment in MS/MS due to the pseudo-symmetry of the molecule, distinct from the asymmetric fragmentation of Lopinavir.[1]
- NMR Regiochemistry Check:
 - In Lopinavir (asymmetric), the H-2 and H-5 protons of the hexanol core have distinct chemical shifts.[1]

- In the N2,N5-divalinate (symmetric), H-2 and H-5 should appear as a simplified, overlapping multiplet (or very close doublets) due to the restoration of C2-symmetry (or pseudo-symmetry depending on the core stereochemistry). This symmetry is the primary confirmation of bis-substitution.[1]
- Chiral Purity:
 - Use a Chiralpak AD-H column (Hexane:IPA) to ensure no racemization of the Valine occurred during the EDC coupling.[1] The presence of D-Valine diastereomers would render the standard invalid for precise impurity quantification.[1]

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